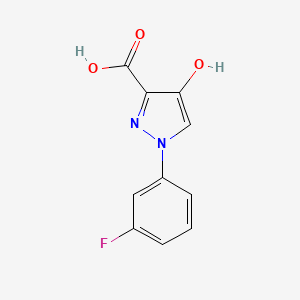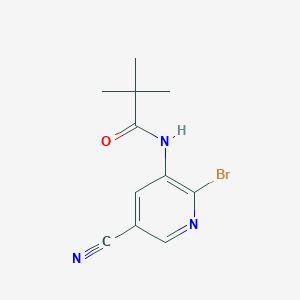
N-(2-Bromo-5-cyanopyridin-3-yl)pivalamide
説明
N-(2-Bromo-5-cyanopyridin-3-yl)pivalamide is a chemical compound with the empirical formula C11H12BrN3O . It is a halogenated heterocycle and is used for proteomics research .
Molecular Structure Analysis
The molecular weight of N-(2-Bromo-5-cyanopyridin-3-yl)pivalamide is 282.14 . The SMILES string representation of the molecule isCC(C)(C)C(=O)Nc1cc(cnc1Br)C#N .
科学的研究の応用
1. Heterometallic Coordination Polymers
N-(2-Bromo-5-cyanopyridin-3-yl)pivalamide is utilized in the synthesis of heterometallic coordination polymers. These polymers, formed by linking trigonal complex blocks with polypyridine ligands, exhibit unique topological properties and can be used in sorption and catalysis. For instance, their porous structure enables applications in gas sorption and catalysis for organic compound condensation, showcasing their potential in materials science and chemical engineering (Sotnik et al., 2015).
2. Biochemical Studies
Although not directly involving N-(2-Bromo-5-cyanopyridin-3-yl)pivalamide, related research in biochemistry offers insights into the metabolism and hemoglobin adduct formation of similar compounds. For instance, acrylamide studies demonstrate the metabolic pathways and biochemical implications of similar compounds in humans, providing a foundational understanding for future biochemical applications (Fennell et al., 2005).
3. Pharmaceutical Applications
In the pharmaceutical domain, related compounds have been found effective in correcting defective cellular processing, such as in cystic fibrosis treatment. For example, derivatives of N-(2-Bromo-5-cyanopyridin-3-yl)pivalamide have shown potential in improving corrector activity for DeltaF508-CFTR, a protein involved in cystic fibrosis (Yu et al., 2008).
4. Chemical Synthesis and Catalysis
The compound is also instrumental in chemical synthesis and catalysis. For instance, it has been used in Rh(III)-catalyzed C-H amination, demonstrating its versatility in organic synthesis. This application is crucial for creating complex organic compounds, including pharmaceuticals and fine chemicals (Grohmann et al., 2012).
5. Material Science
In material science, related derivatives of N-(2-Bromo-5-cyanopyridin-3-yl)pivalamide contribute to the development of novel materials. For instance, they are used in the synthesis of unique coordination polymers with potential applications in various industries, including electronics and photonics (Gangjee et al., 1991).
Safety And Hazards
特性
IUPAC Name |
N-(2-bromo-5-cyanopyridin-3-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O/c1-11(2,3)10(16)15-8-4-7(5-13)6-14-9(8)12/h4,6H,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIPWTXWXNXZOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=CC(=C1)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674050 | |
| Record name | N-(2-Bromo-5-cyanopyridin-3-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Bromo-5-cyanopyridin-3-yl)pivalamide | |
CAS RN |
1171920-02-7 | |
| Record name | N-(2-Bromo-5-cyanopyridin-3-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1521583.png)
![[1-(3-Aminobenzoyl)piperidin-4-yl]methanol](/img/structure/B1521585.png)
![2-[4-(Propan-2-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1521586.png)
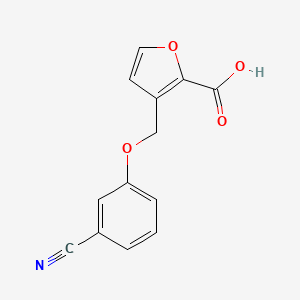
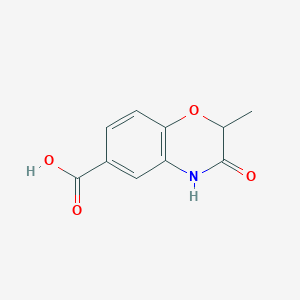
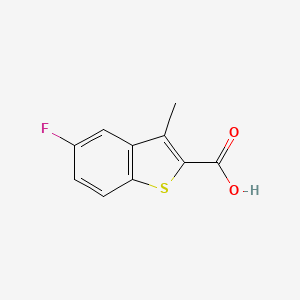
![4-[(2-Aminopyridin-3-yl)oxy]butanenitrile](/img/structure/B1521590.png)
![3-[(3-Methylphenyl)amino]propanamide](/img/structure/B1521591.png)
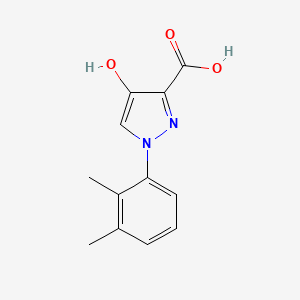
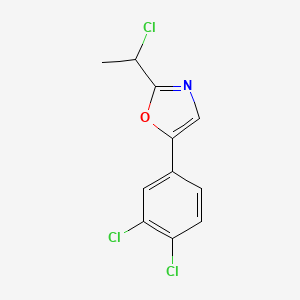
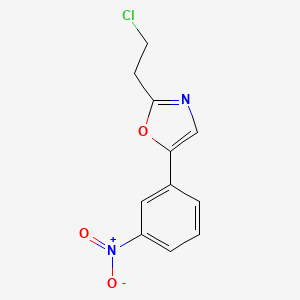

![2-[1-(6-chloropyridazin-3-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid](/img/structure/B1521602.png)
